(2R,5S)-1,2,5-Trimethylpiperazine
Description
(2R,5S)-1,2,5-Trimethylpiperazine is a chiral piperazine derivative with three methyl substituents at positions 1, 2, and 3. Its molecular formula is C₇H₁₆N₂, and it is commonly used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules. The compound’s stereochemistry is critical for its interactions in chiral environments, influencing its reactivity and biological activity .
Properties
CAS No. |
24779-49-5 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R,5S)-1,2,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
CDHYSFKPWCVXHZ-NKWVEPMBSA-N |
SMILES |
CC1CNC(CN1C)C |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C)C |
Canonical SMILES |
CC1CNC(CN1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1046788-78-6 (free base), 1046788-71-9 (hydrochloride salt) .
- Solubility: The hydrochloride salt form is soluble in dimethyl sulfoxide (DMSO) and methanol, with recommended storage at room temperature (RT) .
Comparison with Structurally Similar Piperazine Derivatives
trans-2,5-Dimethylpiperazine
2,3,5-Trimethylpiperazine
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q)
- Molecular Formula : C₁₂H₁₆N₂O₂.
- Substituents : A benzo-dioxane group at position 1.
- Synthesized via reflux of 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride (84% yield) .
- Applications: Potential pharmacological scaffold due to its hybrid aromatic-aliphatic structure .
Structural and Functional Analysis
Steric and Electronic Effects
- 1,2,5-Trimethylpiperazine : The 1-methyl group introduces steric hindrance, limiting axial interactions. This contrasts with 2,3,5-trimethylpiperazine , where substituents occupy equatorial positions, enhancing microbial binding .
- trans-2,5-Dimethylpiperazine : Lacks the 1-methyl group, increasing conformational flexibility and suitability for catalytic applications .
Stereochemical Considerations
- The (2R,5S) configuration in 1,2,5-trimethylpiperazine ensures enantioselective interactions, critical for drug design. For example, the hydrochloride salt’s chiral purity (>95%) is essential for reproducible research outcomes .
Data Tables
Table 1: Comparative Structural and Physical Properties
| Compound | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|---|
| (2R,5S)-1,2,5-Trimethylpiperazine | C₇H₁₆N₂ | 1, 2, 5 | 164.68 (HCl salt) | DMSO, Methanol | Pharmaceutical research |
| trans-2,5-Dimethylpiperazine | C₆H₁₄N₂ | 2, 5 | 142.2 | Polar solvents | Synthetic intermediate |
| 2,3,5-Trimethylpiperazine | C₇H₁₆N₂ | 2, 3, 5 | 128.22 | Aqueous media | Microbial metabolite |
| 1-(2,3-Dihydrobenzo...)piperazine | C₁₂H₁₆N₂O₂ | Benzo-dioxane (pos. 1) | 220.27 | Chlorobenzene | Pharmacological studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
